
tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyethyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the hydroxyethyl group, and the addition of the vinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce saturated piperidine derivatives.
Scientific Research Applications
tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a hydroxyethyl group, and a vinyl group. It has diverse applications in scientific research, including its use as a building block for synthesizing complex molecules, its investigation for potential biological activity and interactions with biomolecules, its exploration for potential therapeutic properties as a precursor for drug development, and its utilization in the production of specialty chemicals and materials.
Scientific Research Applications
This compound has applications spanning chemistry, biology, medicine, and industry.
Chemistry This compound serves as a fundamental building block in the synthesis of more complex molecules. Its unique structure, incorporating a piperidine ring, a hydroxyethyl group, and a vinyl group, allows it to be a versatile intermediate in creating diverse chemical structures.
Biology Researchers explore the compound's potential biological activities and its interactions with biomolecules. The hydroxyethyl and vinyl groups may play a role in binding to target proteins or enzymes, modulating their activity.
Medicine The compound is investigated for its potential therapeutic properties and is considered a precursor in drug development. Its structural features could be modified and incorporated into drug candidates targeting various diseases.
Industry It is used in the production of specialty chemicals and materials. The compound's unique chemical properties can be exploited to create materials with specific characteristics.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The hydroxyethyl group can be oxidized to form corresponding aldehydes or ketones.
- Reduction The vinyl group can be reduced to form saturated derivatives.
- Substitution The piperidine ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The specific products formed depend on the reagents and conditions used; for example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the vinyl group can produce saturated piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and vinyl groups may play a role in binding to target proteins or enzymes, modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with hydroxyethyl and vinyl groups, such as:
- (3R,4S)-4-(2-hydroxy-ethyl)-3-vinyl-piperidine-1-carboxylic acid methyl ester
- (3R,4S)-4-(2-hydroxy-ethyl)-3-vinyl-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The uniqueness of tert-butyl(3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-ethenyl-4-(2-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-11-10-15(8-6-12(11)7-9-16)13(17)18-14(2,3)4/h5,11-12,16H,1,6-10H2,2-4H3/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBWRJFQGKYGSP-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C=C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C=C)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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